molecular formula C9H7FO3 B12443482 5-Fluoro-2-hydroxycinnamic acid

5-Fluoro-2-hydroxycinnamic acid

Cat. No.: B12443482
M. Wt: 182.15 g/mol
InChI Key: FXPNMJKQHRFGGL-UHFFFAOYSA-N
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Description

Cinnamic acid derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and as bioactive compounds. The fluorine substitution enhances metabolic stability and bioavailability, while the hydroxyl group contributes to hydrogen bonding and solubility .

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)

InChI Key

FXPNMJKQHRFGGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:

Industrial Production Methods

Industrial production of 5-Fluoro-2-hydroxycinnamic acid may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 5-fluoro-2-hydroxycinnamic acid, highlighting variations in substituents, molecular formulas, and applications:

Compound Name Molecular Formula CAS Number Substituents Key Applications/Findings Similarity Score (if available)
5-Fluoro-2-hydroxycinnamic acid Not explicitly provided Not provided -OH (2-), -F (5-), -CH=CHCOOH (side chain) Presumed role in drug synthesis, fluorinated intermediates
5-Fluoro-2-hydroxynicotinic acid C₆H₄FNO₃ 884494-83-1 -OH (2-), -F (5-), pyridine ring Pharmaceutical research, enzyme inhibition 0.79
4-Fluoro-2-hydroxynicotinic acid C₆H₄FNO₃ 38076-76-5 -OH (2-), -F (4-), pyridine ring Intermediate in antitumor agent synthesis 0.74
5-Fluoro-2-methoxycinnamic acid C₁₀H₉FO₃ 157518-45-1 -OCH₃ (2-), -F (5-), -CH=CHCOOH Enhanced lipophilicity for membrane permeability
2-Fluoro-5-(trifluoromethyl)cinnamic acid C₁₀H₆F₄O₂ Not provided -CF₃ (5-), -F (2-), -CH=CHCOOH High reactivity in cross-coupling reactions
5-Fluoro-2-hydroxybenzoic acid C₇H₅FO₃ 345-16-4 -OH (2-), -F (5-), -COOH (direct) Antifungal and antibacterial properties

Notes on Substituent Effects:

  • Fluorine Position : 5-Fluoro substitution (vs. 4- or 2-) optimizes steric and electronic interactions in target binding .
  • Hydroxyl vs. Methoxy : The hydroxyl group improves solubility and hydrogen bonding, whereas methoxy enhances lipophilicity and metabolic stability .
  • Core Structure : Pyridine derivatives (e.g., nicotinic acids) exhibit distinct electronic properties compared to benzene derivatives, influencing enzyme inhibition efficacy .

Pharmacological and Biochemical Insights

Antitumor Efficacy of Fluorinated Compounds
  • Co-administration with uridine phosphorylase inhibitors (e.g., BBBA) enhances cytotoxicity in colon carcinoma models by 55–77% .
  • DNA Incorporation : Fluorinated pyrimidines like 5-fluoro-2′-deoxyuridine triphosphate are efficiently incorporated into DNA by polymerases α/β, disrupting replication (Km = 4.3–15.4 µM) . This mechanism may extend to fluorinated cinnamic acids if metabolized into nucleotide analogs.
Hepatic vs. Systemic Delivery
  • Hepatic Extraction : Fluorouracil shows lower hepatic extraction (22–45%) compared to FdUrd, highlighting the impact of fluorination position and core structure on pharmacokinetics .

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